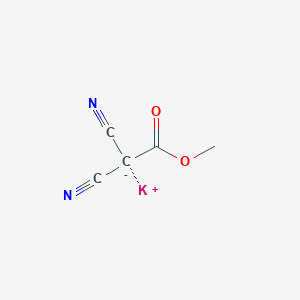
3-(2-Fluoroethoxy)-4-hydroxybenzaldehyde
Übersicht
Beschreibung
3-(2-Fluoroethoxy)-4-hydroxybenzaldehyde, also known as 3FEHA, is a compound belonging to the family of arylaldehydes. It is a derivative of hydroxybenzaldehyde and is used in a variety of scientific research applications. Its chemical structure consists of a benzene ring, an ethoxy group, and a fluoroethoxy group. 3FEHA has been used in a range of research studies, ranging from synthetic organic chemistry to drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
- Synthesis in Anticancer Research : A study describes the synthesis of fluorinated benzaldehydes, which were used to create fluorinated analogues of anticancer combretastatins. The synthesized compounds exhibited potent cell growth inhibitory properties similar to those of the original combretastatins (Lawrence et al., 2003).
Antioxidant Activity
- Antioxidant Properties : Another research focused on the synthesis of 4-Fluorobenzaldehyde derivatives, which exhibited promising antioxidant activities (El Nezhawy et al., 2009).
Electrocatalysis and Conductivity
- Electrocatalysis in NADH Oxidation : The oxidation of 3,4-hydroxybenzaldehyde was found to give rise to stable redoxactive electropolymerized films containing a quinone moiety, which are significant in the context of electrocatalysis (Pariente et al., 1994).
- Conductive Polymers : Research on bis-aldehyde monomers, including 3-ethoxy-4-(4′-formyl-phenoxy)benzaldehyde, led to the synthesis of electrically conductive pristine polyazomethines, demonstrating its relevance in the development of conductive materials (Hafeez et al., 2019).
Chemical Properties and Reactions
- Chemical Characterization : Studies on the solubility and solution thermodynamics of 4-hydroxybenzaldehyde in various organic solvents provide fundamental data for purification and optimization processes (Wang et al., 2017).
- C-H Bond Cleavage : Research on 2-Hydroxybenzaldehydes revealed efficient reactions with alkynes, alkenes, or allenes via cleavage of the aldehyde C-H bond, using a rhodium-based catalyst system (Kokubo et al., 1999).
Eigenschaften
IUPAC Name |
3-(2-fluoroethoxy)-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c10-3-4-13-9-5-7(6-11)1-2-8(9)12/h1-2,5-6,12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQDYXNGYCSXPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)OCCF)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(3-Hydroxy-8-azabicyclo[3.2.1]oct-3-yl)methyl]-6-methylpyridazin-3(2H)-one dihydrochloride](/img/structure/B1413390.png)



![5,5-Dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B1413395.png)

![Methyl 6-[(4-chlorobutanoyl)amino]nicotinate](/img/structure/B1413401.png)
![3-[(2-Chloro-4-nitrophenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413403.png)
![3-[(4-Amino-2-methylphenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413404.png)
![2-Thia-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1413406.png)
![N-[bis(benzyloxy)phosphoryl]methoxymethanimidamide](/img/structure/B1413407.png)
